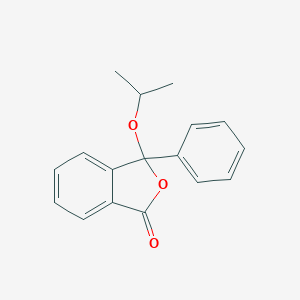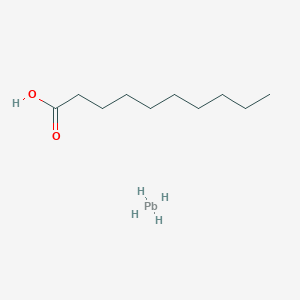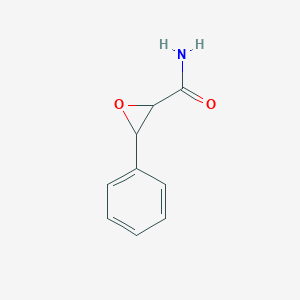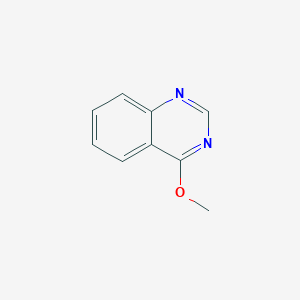
Nickel sulfate
描述
Nickel Sulfate is a crystalline inorganic compound that is yellow, green, or blue colored and produces toxic gases upon heating . It is used in electroplating and as a chemical intermediate to produce other types of nickel compounds . The chemical formula for Nickel Sulfate is NiSO4 .
Synthesis Analysis
Nickel Sulfate can be formed in laboratories by dissolving Nickel oxide in Sulphuric acid . The production includes dissolving nickel oxide in hot, dilute sulfuric acid . Nickel is delivered in a sealed reactor, with a sulphuric acid solution. This sealed reactor is then filled with oxygen .
Molecular Structure Analysis
Nickel sulfate or Nickel (II) sulfate is an inorganic compound. It is highly soluble in aqueous solutions . This sulfate compound is a green colored salt or ester of sulphuric acid .
Chemical Reactions Analysis
Nickel sulfate reacts with base say sodium hydroxide forming nickel hydroxide and sodium sulfate . Nickel sulfate undergoes a double displacement reaction with hydrochloric acid forming nickel chloride and sulfuric acid .
Physical And Chemical Properties Analysis
Nickel sulfate is a highly soluble inorganic compound with the chemical formula NiSO4 . It is yellow and readily soluble in water . The chemical formula for nickel sulfate is NiSO4 .
科学研究应用
1. Production of Nickel-rich Cathode Materials for Lithium-ion Batteries Nickel sulfate is an important salt for the battery-making industry . It is used in the extraction and hydrometallurgical processing of nickel ores, as well as the recycling of nickel-containing products . The last step in this process is the crystallization of nickel sulfate . This application is crucial for the efficient production of nickel-rich cathode materials for lithium-ion batteries .
Purification Process of Nickel Sulfate
The purification of nickel sulfate is a significant process in the battery-making industry . This process involves the removal of impurities such as magnesium from NiSO4·6H2O crystals via a repulping process . The purification process is essential for achieving the desired metal salt purity, which is critical for producing superior cathode material for nickel-containing batteries .
3. Nickel Sulfate in Batch Cooling Crystallization Nickel sulfate is used in batch cooling crystallization to recover nickel as a nickel sulfate salt . This process is carried out from impure acidic solutions that include impurities of sodium, magnesium, chloride, and sulfuric acid .
4. Nickel Sulfate in Heavy Metal Stress Determination Nickel sulfate is used to determine the heavy metal stress on certain plants, such as radish . This application is important in understanding the impact of heavy metals on plant physiology .
5. Nickel Sulfate in Solvent Extraction Process Nickel sulfate is used in the solvent extraction process for battery materials . This process provides a highly concentrated nickel sulfate solution, which is required to produce proper particle size battery materials .
作用机制
Target of Action
Nickel sulfate, an inorganic compound with the formula NiSO4(H2O)6, is a highly soluble blue-green colored salt and a common source of the Ni2+ ion for electroplating . It is used in allergenic testing . Nickel compounds are weak mutagens with low affinity for DNA and a strong preferential interaction with proteins . They have been found to interact with histones, which are proteins that package and order the DNA into structural units called nucleosomes .
Mode of Action
Nickel sulfate’s mode of action involves indirect genotoxic and non-genotoxic effects . It has been suggested that nickel sulfate can inhibit cell growth, induce oxidative stress, and trigger subsequent inflammatory responses and apoptosis in human epithelial cells . These effects may be mediated by the P38 and JNK MAPK stress response pathways .
Biochemical Pathways
Nickel sulfate has been found to affect multiple biochemical pathways. It has been observed to cause changes in the expression and phosphorylation status of 14 critical biochemical pathway regulators . Nickel sulfate’s activity is managed by a combination of metal affinities, the allosteric impact of cognate metal binding on DNA binding, as well as metal availability in different cellular contexts .
Pharmacokinetics
The pharmacokinetics of nickel sulfate, like other nanoparticles, characterize their absorption, distribution, metabolism, and excretion (ADME) .
Result of Action
Nickel sulfate can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . It can produce free radicals from diatomic molecules through a double-step process and generate superoxide anions . These superoxide anions combine with protons and facilitate dismutation to form hydrogen peroxide, which is a key reason behind the nickel-induced pathophysiological changes in living systems .
Action Environment
Nickel sulfate is extensively distributed in the environment, air, water, and soil. It may derive from natural sources and anthropogenic activity . Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . The extensive use of nickel in various industries or its occupational exposure is definitely a matter of serious impact on human health .
安全和危害
未来方向
The Singapore-based Abaxx Commodities Exchange plans to launch the world’s first nickel sulfate futures contract . The nickel sulfate futures contract will allow for the provision of the critical mineral directly from seller to buyer, without the need to send the mineral through a network of warehouses for storage .
属性
IUPAC Name |
nickel(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLOGILCSXPEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSO4, NiO4S | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nickel sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |
| Record name | Nickel sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023787 | |
| Record name | Nickel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nickel Sulfate | |
Color/Form |
Green-yellow crystals, Pale green | |
CAS RN |
7786-81-4, 10101-97-0 | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICKEL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known toxic effects of nickel sulfate on the reproductive system?
A1: Studies have shown that nickel sulfate can negatively impact both male and female reproductive systems. In male rats, nickel sulfate exposure led to reduced testicular weight, decreased sperm count and motility, and altered sperm morphology. [] It can also inhibit the activity of testicular steroidogenic enzymes, leading to altered testosterone production. [] In female rats, nickel sulfate exposure can decrease the number of superovulation and surviving ovum, potentially by increasing nitric oxide synthase (NOS) activity and nitric oxide (NO) content in the ovary. []
Q2: How does nickel sulfate induce oxidative stress in cells?
A2: Nickel sulfate can induce oxidative stress in various cells, including testicular cells. Studies show that exposure to nickel sulfate leads to increased lipid peroxidation (LPO) and reactive oxygen species (ROS) levels in the mitochondria and microsomes of rat testicular cells. [] This is accompanied by a decrease in the total antioxidant capacity (T-AOC) of these cells, suggesting that nickel sulfate disrupts the balance between oxidant and antioxidant systems. []
Q3: What are the potential protective effects of lycopene against nickel sulfate-induced genotoxicity?
A3: Lycopene, a potent antioxidant, has demonstrated protective effects against nickel sulfate's genotoxic effects. Studies in rats have shown that lycopene pretreatment significantly reduces the frequency of micronucleated polychromatic erythrocytes (MNPCE) in bone marrow, a marker of genotoxicity, induced by nickel sulfate. []
Q4: Can L-ascorbic acid mitigate nickel-induced damage?
A4: L-ascorbic acid (Vitamin C) has shown promise in counteracting some of the negative effects of nickel sulfate. Co-administration of L-ascorbic acid with nickel sulfate in rats has been observed to improve serum lipid profiles that were adversely affected by nickel exposure. [] Additionally, L-ascorbic acid treatment helped prevent liver damage, as evidenced by reduced fatty changes, vacuolization, and Kupffer cell hypertrophy. []
Q5: Does metallothionein offer any protection against nickel sulfate-induced kidney damage?
A5: Research suggests that metallothionein (MT) can protect against nickel-induced kidney damage. In mice exposed to nickel sulfate, MT treatment effectively reduced serum blood urea nitrogen (BUN) and creatinine (CRE) levels, which are indicators of kidney function. [] MT also exhibited antioxidant effects by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) content in the kidneys. []
Q6: Can nickel sulfate form a stable complex with sorbitol?
A7: Yes, nickel sulfate can form a semisolid complex with sorbitol. This complex has optical properties similar to a saturated nickel sulfate solution, but with the advantage of being a solid. [] The complex shows good stability, with only a slight decrease in transmittance observed after three years. []
Q7: How stable is the semisolid nickel sulfate-sorbitol complex over time?
A8: While initially stable, the semisolid nickel sulfate-sorbitol complex exhibits a decrease in transmittance after nine years due to the development of an absorption band at 2850 Å. [] This band is related to a temperature-sensitive band observed in aqueous solutions of pure nickel sulfate. []
Q8: What is the role of nickel sulfate in acid catalysis?
A9: Nickel sulfate supported on aluminum oxide-zirconium oxide (NiSO4/Al2O3-ZrO2) demonstrates catalytic activity in acid-catalyzed reactions, including 2-propanol dehydration and cumene dealkylation. [] The catalytic activity is linked to the catalyst's acidity, which can be enhanced by adding a small amount of aluminum oxide. []
Q9: How does the addition of aluminum oxide to a nickel sulfate/zirconium oxide catalyst influence its catalytic activity?
A10: Adding a small amount of aluminum oxide (up to 5 mol%) to a nickel sulfate/zirconium oxide catalyst (NiSO4/ZrO2) significantly improves its catalytic activity in both 2-propanol dehydration and cumene dealkylation. This enhancement is attributed to the interaction between aluminum oxide and zirconium oxide, leading to increased acidity, improved thermal stability, and a shift in the phase transition temperature of zirconium oxide. []
Q10: How can we recover valuable materials from industrial waste streams containing nickel sulfate?
A12: Eutectic Freeze Crystallization (EFC) is a promising technology for recovering valuable materials like nickel sulfate and fresh water from industrial waste streams. This energy-efficient method allows for the separation of salts and water at low temperatures, reducing energy costs and minimizing environmental impact. []
Q11: What are the advantages and disadvantages of using nickel sulfate as the main salt in electroless Ni-P coating compared to basic nickel sulfate?
A13: Both nickel sulfate (NiSO4) and basic nickel sulfate (NiCO3·2Ni(OH)2·4H2O) can be used as the main salt in electroless Ni-P coatings on AZ31B magnesium alloy. While both baths produce compact and uniform coatings with similar phosphorus content, the morphology and corrosion resistance differ slightly. The coating from the nickel sulfate bath exhibits a more uniform and compact structure with smaller grains, resulting in a more positive corrosion potential and better corrosion resistance compared to the coating from the basic nickel sulfate bath. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

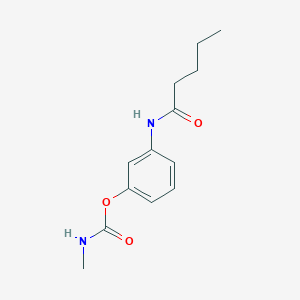
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
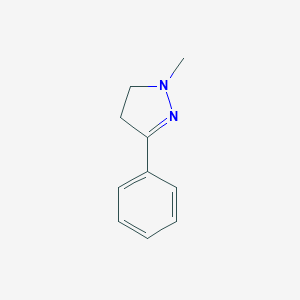
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)


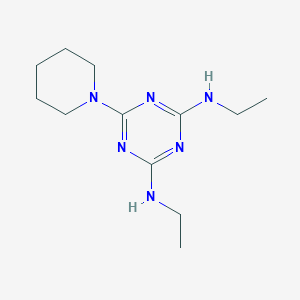

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

